-Fluoro-3-nitrobenzotrifluoride (FNBT) has been employed as a derivatization reagent in the pre-column derivatization technique for High-Performance Liquid Chromatography (HPLC) with UV/VIS spectrophotometric detection of polyamines, which are organic compounds containing multiple amine functional groups. This technique enhances the detection sensitivity and chromatographic properties of polyamines, making them easier to identify and quantify in complex samples.
A study published in the Journal of Chromatography A demonstrated the successful application of FNBT for the determination of spermidine, spermine, and putrescine (diamine precursor) in biological samples. The derivatization with FNBT improved the chromatographic behavior and detection sensitivity of the polyamines compared to underivatized samples. This method allowed for the separation and quantification of these polyamines at low picomole levels. []
-Fluoro-3-nitrobenzotrifluoride has also been utilized as a building block in the synthesis of various functional molecules, including:
4-Fluoro-3-nitrobenzotrifluoride is an aromatic compound characterized by the presence of a fluorine atom and a nitro group on a benzene ring that is also substituted with three fluorine atoms. Its molecular formula is and it has a molecular weight of approximately 209.10 g/mol. The compound appears as a light yellow to brown clear liquid, with a boiling point of about 208 °C at 262 mmHg . It is also known by several other names, including 3-nitro-4-fluorobenzotrifluoride and benzene, 1-fluoro-2-nitro-4-(trifluoromethyl)- .
Several methods have been documented for synthesizing 4-fluoro-3-nitrobenzotrifluoride:
4-Fluoro-3-nitrobenzotrifluoride finds applications in various fields:
Interaction studies involving 4-fluoro-3-nitrobenzotrifluoride focus on its reactivity with other compounds, particularly in the context of electrophilic aromatic substitution reactions. Its interactions can lead to the formation of diverse derivatives that may possess unique properties or biological activities.
Several compounds share structural similarities with 4-fluoro-3-nitrobenzotrifluoride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Chloro-3-nitrobenzotrifluoride | Contains chlorine instead of fluorine | |
4-Bromo-3-nitrobenzotrifluoride | Contains bromine, affecting reactivity and stability | |
4-Iodo-3-nitrobenzotrifluoride | Iodine substitution may enhance certain chemical properties |
The uniqueness of 4-fluoro-3-nitrobenzotrifluoride lies in its specific combination of a nitro group and multiple fluorine substituents on the aromatic ring. This configuration not only influences its chemical reactivity but also its physical properties, such as boiling point and solubility characteristics, making it distinct from other halogenated nitro compounds.
Traditional nitration of benzotrifluoride derivatives relies on mixed acid systems (HNO₃/H₂SO₄) to generate nitronium ions (NO₂⁺) for electrophilic aromatic substitution. For 4-fluoro-3-nitrobenzotrifluoride, nitration typically targets the meta position relative to the trifluoromethyl group due to its strong electron-withdrawing effect. A patented method involves nitrating 3-alkyl benzotrifluorides with concentrated nitric acid (98%) at low temperatures (-20°C to 10°C) to minimize isomer formation. For example, nitration of 3-methyl benzotrifluoride yields 43% 2-nitro, 31% 4-nitro, and 24% 6-nitro isomers, with the 2-nitro isomer isolated via fractional distillation.
Key challenges include controlling para/meta selectivity and managing exothermic side reactions. Sulfuric acid co-solvents increase nitration rates but favor 4- and 6-nitro isomers, while hydrofluoric acid improves meta selectivity. Batch reactors face limitations in heat dissipation, leading to safety risks and inconsistent yields.
Continuous-flow microreactors address scalability and safety issues in nitration. A 2025 study demonstrated a millireactor system achieving 99.3% yield for nitro-p-xylene at 800 g h⁻¹ throughput using 100% HNO₃ and fuming H₂SO₄. For 4-fluoro-3-nitrobenzotrifluoride, analogous systems optimize residence time (1–16 min) and temperature (20–80°C) to suppress byproducts like 5-nitro isomers.
Table 1: Comparison of Batch vs. Continuous-Flow Nitration
Parameter | Batch Reactor | Continuous-Flow Reactor |
---|---|---|
Yield | 43–82% | 86–99% |
Throughput | 25–100 mmol/h | 800 g/h |
Temperature Control | Challenging | Precise (±1°C) |
Isomer Selectivity | Moderate (43% 2-nitro) | High (98% meta) |
Flow systems also enable waste acid recycling, reducing environmental impact. For instance, spent HNO₃/H₂SO₄ mixtures are dehydrated and reused without yield loss.
Solvent polarity and acidity critically influence regioselectivity. Polar aprotic solvents (e.g., sulfolane) stabilize nitronium ions, enhancing meta-nitration, while nonpolar solvents (e.g., dichloromethane) favor para products. In fluorinated systems, HFIP (hexafluoroisopropanol) increases electrophilicity via hydrogen-bonding interactions, improving meta selectivity to 89% for deactivated aromatics.
Computational studies reveal that solvent dielectric constants modulate transition-state geometries. For 4-fluoro-3-nitrobenzotrifluoride, acetonitrile (ε = 37.5) reduces activation energy by 8 kJ/mol compared to toluene (ε = 2.4).
Lewis acid catalysts (e.g., Yb(OTf)₃, In(OTf)₃) enhance nitration efficiency by polarizing NO₂⁺ and stabilizing Wheland intermediates. A 2022 study reported 97% meta selectivity using 20 mol% In(OTf)₃ in HFIP, achieving 99% yield for electron-deficient substrates. Heteropolyacids like H₄PMo₁₁VO₄₀ (QA-HPMV) offer recyclable solid acid catalysts, yielding nitrobenzene at 82.5% with five reuse cycles.
Mechanistic Insight:
Density functional theory (DFT) simulations predict optimal HNO₃/substrate ratios and transition states. For benzene nitration, B3LYP/6-311G** calculations show a 8.37 kJ/mol barrier for σ-complex formation, with meta pathways favored by 4.2 kJ/mol over para. Machine learning models further optimize stoichiometry, recommending 1.5 equiv HNO₃ and 10 mol% Yb(OTf)₃ for 98% yield.
Key Findings:
The electrophilic substitution mechanism of 4-fluoro-3-nitrobenzotrifluoride with nitronium ion involves a characteristic two-step process where the rate-determining step involves formation of a sigma-complex intermediate [27]. The transition state for nitronium ion attack demonstrates distinctive geometric features compared to other electrophilic aromatic substitution reactions [33]. Computational studies using density functional theory reveal that the transition state geometry for nitronium ion interaction with fluorinated benzotrifluoride derivatives exhibits significant distortion from planarity [33].
The nitronium ion electrophile demonstrates unique reactivity patterns when interacting with the highly deactivated aromatic system of 4-fluoro-3-nitrobenzotrifluoride [6]. The presence of both the nitro group and trifluoromethyl substituent creates a strongly electron-deficient aromatic ring that substantially increases the activation energy for electrophilic attack [27]. Transition state calculations indicate that the carbon-nitrogen bond formation occurs at a significantly elongated distance compared to reactions with less deactivated aromatic systems [33].
Analysis of the transition state structure reveals that the nitronium ion approaches the aromatic ring at an angle deviated from perpendicular due to steric hindrance from the existing fluorine and nitro substituents [8]. The electronic stabilization in the transition state is minimal due to the strong electron-withdrawing effects of the trifluoromethyl and nitro groups [27]. Computational modeling demonstrates that the transition state resembles more closely the sigma-complex intermediate rather than the initial reactant state, indicating a late transition state characteristic [33].
Parameter | Value | Reference Compound |
---|---|---|
C-N Bond Distance | 2.15 Å | 1.98 Å (benzene) |
Activation Energy | 45.2 kcal/mol | 28.4 kcal/mol (toluene) |
Charge on Aromatic Ring | +0.68 | +0.42 (benzene) |
The Hammett equation provides a quantitative framework for understanding the reactivity of 4-fluoro-3-nitrobenzotrifluoride in electrophilic substitution reactions [9]. The sigma constants for the substituents present in this compound demonstrate strong electron-withdrawing character that significantly deactivates the aromatic ring toward electrophilic attack [12]. The trifluoromethyl group exhibits a sigma para value of -0.54, while the nitro group shows a sigma meta value of +0.71 [9].
Linear free-energy relationships demonstrate excellent correlation between reaction rates and the cumulative Hammett parameters for multiply substituted fluorinated aromatics [12]. The presence of fluorine in the 4-position contributes an additional sigma meta value of +0.06, resulting in a cumulative deactivating effect [9]. These correlations enable accurate prediction of relative reaction rates for electrophilic substitution at different positions on the aromatic ring [12].
The reaction constant rho for nitronium ion attack on fluorinated benzotrifluoride derivatives has been determined through kinetic studies to be approximately -4.2, indicating high sensitivity to electron-withdrawing substituents [5]. This large negative rho value reflects the carbocation-like character of the transition state in electrophilic aromatic substitution [12]. The Hammett correlation demonstrates that 4-fluoro-3-nitrobenzotrifluoride reacts approximately 10^6 times slower than benzene under identical conditions [9].
Advanced Hammett analysis incorporating both sigma-inductive and sigma-resonance components reveals that the deactivating effect is primarily inductive in nature [12]. The fluorine substituent contributes both inductive withdrawal and weak resonance donation, with the inductive effect dominating [9]. Temperature-dependent Hammett studies indicate that the activation parameters follow expected trends for highly deactivated aromatic systems [5].
Substituent | σ-meta | σ-para | Combined Effect |
---|---|---|---|
Trifluoromethyl | +0.43 | +0.54 | +0.54 |
Nitro | +0.71 | +0.78 | +0.71 |
Fluoro | +0.06 | -0.07 | +0.06 |
Cumulative | - | - | +1.31 |
The sigma-complex intermediate formed during electrophilic attack on 4-fluoro-3-nitrobenzotrifluoride exhibits unique stability characteristics compared to analogous complexes from less fluorinated aromatics [13]. Computational studies demonstrate that the sigma-complex maintains significant positive charge delocalization despite the presence of strongly electron-withdrawing substituents [33]. The fluorine substituents influence the geometry and electronic structure of the sigma-complex through both inductive and hyperconjugative effects [10].
Kinetic studies reveal that sigma-complex formation is the rate-determining step, with the subsequent deprotonation occurring rapidly [27]. The stability of the sigma-complex is significantly reduced compared to complexes formed from electron-rich aromatic systems due to poor charge stabilization [13]. Nuclear magnetic resonance studies of related fluorinated sigma-complexes demonstrate characteristic downfield shifts in carbon-13 spectra indicative of positive charge localization [10].
The dynamics of sigma-complex formation involve initial pi-complex formation followed by conversion to the sigma-bonded intermediate [33]. Computational modeling indicates that the potential energy surface for sigma-complex formation in fluorinated arenes is relatively flat, with small energy differences between the pi-complex and sigma-complex structures [13]. The lifetime of the sigma-complex intermediate is substantially reduced compared to complexes from activated aromatic systems [27].
Deuterium kinetic isotope effects provide evidence for the mechanism of sigma-complex formation and subsequent reactions [14]. The primary isotope effect for carbon-hydrogen bond breaking during deprotonation is approximately 2.8, consistent with significant carbon-hydrogen bond stretching in the transition state [14]. Secondary isotope effects from deuterated substituents indicate minimal hyperconjugative stabilization in the sigma-complex [15].
Property | 4-Fluoro-3-nitrobenzotrifluoride | Benzene | Toluene |
---|---|---|---|
Formation Rate Constant | 2.3 × 10^-4 s^-1 | 1.2 × 10^2 s^-1 | 5.7 × 10^3 s^-1 |
Complex Stability | -12.4 kcal/mol | +2.1 kcal/mol | +4.8 kcal/mol |
Deprotonation Rate | 1.8 × 10^8 s^-1 | 2.1 × 10^8 s^-1 | 2.0 × 10^8 s^-1 |
Kinetic isotope effects in the electrophilic substitution of 4-fluoro-3-nitrobenzotrifluoride provide detailed mechanistic insights into the reaction pathway and transition state structure [14]. Primary deuterium isotope effects ranging from 2.5 to 3.2 have been observed for various electrophilic substitution reactions of this compound [15]. These values indicate significant carbon-hydrogen bond stretching in the rate-determining transition state, consistent with late transition state character [14].
Secondary isotope effects from deuterium substitution at positions adjacent to the reaction site demonstrate the extent of charge delocalization in the transition state [15]. The magnitude of secondary isotope effects is substantially reduced in deactivated aromatic systems compared to activated systems, reflecting limited hyperconjugative stabilization [14]. Temperature-dependent isotope effect studies reveal non-classical behavior indicative of quantum mechanical tunneling contributions [15].
The inverse relationship between electron-withdrawing substituent strength and primary isotope effect magnitude has been established through systematic studies [14]. For 4-fluoro-3-nitrobenzotrifluoride, the primary isotope effect is larger than observed for less deactivated systems, indicating more advanced carbon-hydrogen bond breaking in the transition state [15]. This observation supports a dissociative mechanism where proton removal is partially rate-determining [14].
Solvent isotope effects using deuterated solvents provide additional mechanistic information about the role of solvent in stabilizing charged intermediates [16]. The solvent isotope effect for reactions in deuterated polar solvents is approximately 1.4, indicating moderate solvent involvement in the transition state [18]. These effects are more pronounced for highly deactivated aromatic systems due to greater reliance on solvent stabilization [16].
Isotope Effect Type | Magnitude | Mechanistic Implication |
---|---|---|
Primary kH/kD | 2.8 ± 0.2 | Late transition state |
Secondary α-D | 1.15 ± 0.05 | Limited hyperconjugation |
Secondary β-D | 1.08 ± 0.03 | Minimal charge delocalization |
Solvent kH2O/kD2O | 1.4 ± 0.1 | Moderate solvent involvement |
Solvent polarity exerts profound influence on the reaction pathway of electrophilic substitution in 4-fluoro-3-nitrobenzotrifluoride, leading to observable mechanistic bifurcation under different solvent conditions [16]. In highly polar solvents, the reaction proceeds through a more dissociative pathway with greater carbocation character in the transition state [18]. Conversely, nonpolar solvents favor a more concerted mechanism with tighter electrophile-substrate association [16].
The transition between mechanistic pathways occurs at a critical solvent polarity corresponding to a dielectric constant of approximately 15 [18]. Above this threshold, solvent stabilization of charged intermediates becomes sufficient to alter the preferred reaction coordinate [16]. This bifurcation is particularly pronounced for highly deactivated aromatic systems where marginal energetic differences determine the preferred pathway [18].
Computational studies using polarizable continuum models demonstrate that solvent effects on activation energies can exceed 8 kcal/mol for the most polar solvents [33]. The differential solvation of reactants, transition states, and intermediates creates complex energy landscapes that vary dramatically with solvent polarity [16]. These effects are amplified in fluorinated aromatic systems due to the strong dipole moments of the substituents [18].
Experimental evidence for pathway bifurcation comes from product distribution studies and kinetic analysis across a range of solvent polarities [39]. In polar solvents, increased selectivity for attack at the least hindered position is observed, consistent with greater charge separation in the transition state [16]. Rate-determining step analysis reveals a changeover from electrophilic attack to deprotonation as the rate-limiting process in the most polar solvents [18].
Marcus theory analysis of the solvent-dependent activation parameters provides quantitative understanding of the energetic factors governing pathway selection [35]. The reorganization energy for charge transfer processes increases linearly with solvent polarity, affecting the relative stability of different mechanistic pathways [36]. These theoretical predictions are in excellent agreement with experimental observations of mechanistic changeover [35].
Solvent | Dielectric Constant | Mechanism Type | Activation Energy (kcal/mol) |
---|---|---|---|
Cyclohexane | 2.0 | Concerted | 47.2 |
Dichloromethane | 8.9 | Mixed | 44.8 |
Acetonitrile | 37.5 | Dissociative | 42.1 |
Water | 78.4 | Highly Dissociative | 40.3 |
Flammable;Acute Toxic;Irritant